5,7-Dihydroxy-4-methylphthalide
Overview
Description
5,7-Dihydroxy-4-methylphthalide is a member of the class of 2-benzofurans. It is substituted by oxo, methyl, hydroxy and hydroxy groups at positions 1,4,5, and 7, respectively . It is a natural product found in several genera of fungi including Eurotium repens . Its molecular formula is C9H8O4 .
Synthesis Analysis
The synthesis of 5,7-Dihydroxy-4-methylphthalide has been studied in the context of mycophenolic acid biosynthesis . Two different approaches were used for the synthesis of the precursors: a semisynthetic route, starting from mycophenolic acid, and a total-synthesis route .Molecular Structure Analysis
The molecular structure of 5,7-Dihydroxy-4-methylphthalide is characterized by a 2-benzofuran backbone with oxo, methyl, and hydroxy substituents . The molecular formula is C9H8O4, with an average mass of 180.157 Da and a monoisotopic mass of 180.042252 Da .Chemical Reactions Analysis
5,7-Dihydroxy-4-methylphthalide is involved in the biosynthesis of mycophenolic acid . It is converted into mycophenolic acid by at least two pathways: a direct oxidation of the central double bond, and a two-stage removal of the terminal and central groups .Physical And Chemical Properties Analysis
5,7-Dihydroxy-4-methylphthalide is a phenol and lactone . Phenols do not behave as organic alcohols, as one might guess from the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids .Scientific Research Applications
Synthesis of Mycophenolic Acid
5,7-Dihydroxy-4-methylphthalide is a key intermediate in the synthesis of Mycophenolic acid . Mycophenolic acid is an immunosuppressant drug widely used in post-allogeneic organ transplant to reduce the activity of the patient’s immune system, and thus the risk of organ rejection.
Secondary Metabolite of Aspergillus flavus
This compound is a secondary metabolite of Aspergillus flavus . Aspergillus flavus is a saprophytic and pathogenic fungus with a cosmopolitan distribution. It is best known for its colonization of cereal grains, legumes, and tree nuts.
Secondary Metabolite of Eurotium repens
5,7-Dihydroxy-4-methylphthalide is also a natural product found in several genera of fungi including Eurotium repens . Eurotium repens is a species of fungus in the family Trichocomaceae. It is a common indoor mold, and is able to grow on a variety of substrates.
Biological Activities
According to a Chinese research paper , this compound has been found to have multiple biological activities, such as anti-tumor, anti-inflammatory, antibacterial, antiviral, antifouling, and enhancer-promoting effects.
Inhibition of Certain Enzymes
The same paper also mentions that 5,7-Dihydroxy-4-methylphthalide has inhibitory effects on certain enzymes, including α-glucosidase, AP-1 transcription factor, endo-1,3-β-D-glucanase, and osteoclast differentiation.
Impurity in Chemical Reactions
In some chemical reactions, 5,7-Dihydroxy-4-methylphthalide can act as an impurity . An impurity is any unwanted substance that is found in a chemical compound or mixture.
Safety and Hazards
5,7-Dihydroxy-4-methylphthalide is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers The relevant papers retrieved discuss the biological diversity of Cytochrome P450 Redox Partner Systems , and the efficient synthesis of Dimethoxyphthalides . These papers provide valuable insights into the chemical properties and potential applications of 5,7-Dihydroxy-4-methylphthalide.
Mechanism of Action
Target of Action
5,7-Dihydroxy-4-methylphthalide is a natural product found in several genera of fungi including Eurotium repens . It is a key intermediate in the synthesis of Mycophenolic acid and a secondary metabolite of Aspergillus flavus . It is also an impurity of Mycophenolate Mofetil .
Mode of Action
It is known to be a key intermediate in the synthesis of mycophenolic acid . Mycophenolic acid is a non-competitive, selective, and reversible inhibitor of inosine monophosphate dehydrogenase I/II .
Biochemical Pathways
5,7-Dihydroxy-4-methylphthalide is involved in the synthesis of Mycophenolic acid . Mycophenolic acid inhibits inosine monophosphate dehydrogenase, a crucial enzyme in the de novo synthesis of guanosine nucleotides . This inhibition leads to a decrease in the proliferation of both T- and B-lymphocytes, which are heavily dependent on this pathway .
Pharmacokinetics
As a key intermediate in the synthesis of mycophenolic acid, its bioavailability may be influenced by its conversion into mycophenolic acid .
Result of Action
Its derivative, mycophenolic acid, has potent immunosuppressive effects due to its inhibition of inosine monophosphate dehydrogenase .
Action Environment
As a natural product found in several genera of fungi, its production and activity may be influenced by the growth conditions of these organisms .
properties
IUPAC Name |
5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYQICKPCCBIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561066 | |
Record name | 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27979-57-3 | |
Record name | 5,7-Dihydroxy-4-methylphthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027979573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DIHYDROXY-4-METHYLPHTHALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1U60N12M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5,7-Dihydroxy-4-methylphthalide in mycophenolic acid biosynthesis?
A1: 5,7-Dihydroxy-4-methylphthalide (DHMP) is a key intermediate in the biosynthesis of mycophenolic acid (MPA). Research has shown that it is synthesized from 5-methylorsellinic acid (5-MOA) through a two-step process catalyzed by the bifunctional enzyme MpaDE. [] The enzyme's N-terminal cytochrome P450 domain (MpaD) first hydroxylates 5-MOA to form 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB). Subsequently, the C-terminal hydrolase domain (MpaE) facilitates the conversion of DHMB to DHMP, likely acting as a lactone synthase to enable ring closure. [] DHMP then undergoes farnesylation and a series of oxidation reactions to ultimately yield MPA. [, , , , ]
Q2: Which fungi are known to produce 5,7-Dihydroxy-4-methylphthalide?
A2: 5,7-Dihydroxy-4-methylphthalide has been identified as a metabolite in various fungal species, including:
- Penicillium brevicompactum [, , , , , ]
- Aspergillus flavus []
- Byssochlamys nivea []
- Aspergillus ustus []
- Microascus tardifaciens []
- Eurotium repens []
- Eupenicillium parvum []
Q3: What is the significance of the farnesyl side chain in mycophenolic acid biosynthesis?
A3: The biosynthesis of mycophenolic acid involves the incorporation of a farnesyl side chain to DHMP, forming 6-farnesyl-5,7-dihydroxy-4-methylphthalide. [] This farnesylated intermediate is then oxidatively cleaved to ultimately yield MPA. Interestingly, research suggests that the biosynthesis of the side-chain can occur through at least two pathways, with one involving direct oxidation of the central double bond and the other involving a two-stage removal of terminal and central groups. []
Q4: What is the stereochemistry involved in the farnesylation step of mycophenolic acid biosynthesis?
A5: The enzymatic synthesis of 6-farnesyl-5,7-dihydroxy-4-methylphthalide from DHMP and (3RS)-mevalonic acid proceeds with an inversion of configuration at C-5 of mevalonic acid. [] This stereochemical detail highlights the specificity of the enzymes involved in this biosynthetic pathway.
Q5: What are the implications of the low enzyme specificity observed in the final steps of mycophenolic acid biosynthesis?
A6: The later stages of MPA biosynthesis, particularly the prenylation of DHMP, the oxidation of the farnesyl chain, and the final O-methylation, are characterized by low enzyme specificity. [] This finding suggests that these enzymes may accept a broader range of substrates, potentially leading to the production of MPA analogs with varying biological activities.
Q6: Are there any known synthetic routes for producing 5,7-Dihydroxy-4-methylphthalide?
A7: Yes, researchers have developed new synthetic methods for producing 5,7-Dihydroxy-4-methylphthalide. [, ] These synthetic approaches can be valuable for producing this key MPA precursor for various research and development purposes.
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